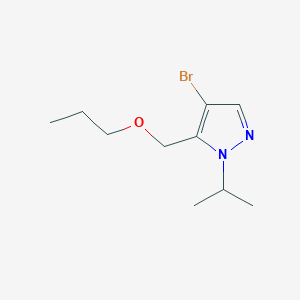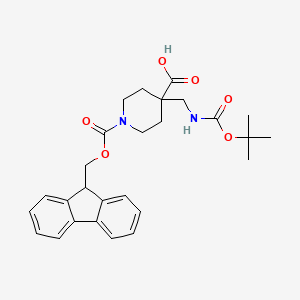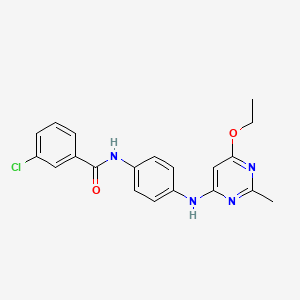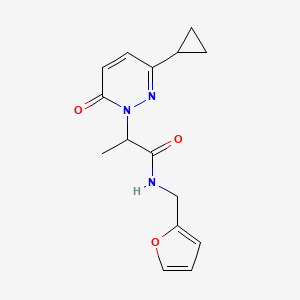
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole involves the inhibition of GSK-3β. It binds to the ATP-binding site of GSK-3β and prevents the enzyme from phosphorylating its substrates. This leads to the activation of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole has been shown to have biochemical and physiological effects in various cell types. It has been shown to increase glucose uptake in skeletal muscle cells and adipocytes, which could have potential applications in the treatment of diabetes. It has also been shown to reduce inflammation in macrophages and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is its specificity for GSK-3β. It has been shown to have minimal effects on other kinases, which reduces the risk of off-target effects. One limitation is its relatively low potency compared to other GSK-3β inhibitors.
Direcciones Futuras
There are several future directions for the study of 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole. One direction is the development of more potent derivatives of the compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer. Additionally, the compound could be studied for its potential role in regulating other cellular processes beyond GSK-3β inhibition.
Métodos De Síntesis
The synthesis of 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole involves a multi-step process. The first step is the reaction between 1,3-dimethyl-2-nitrobenzene and ethyl acetoacetate to form ethyl 1-(3-nitrophenyl)-3-oxobutanoate. The second step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The third step is the reaction between the amino group and propyl bromide to form 1-isopropyl-3-(3-nitrophenyl)azetidine. The final step is the reaction between 1-isopropyl-3-(3-nitrophenyl)azetidine and formaldehyde to form 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in the regulation of many cellular processes, including glucose metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propiedades
IUPAC Name |
4-bromo-1-propan-2-yl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-5-14-7-10-9(11)6-12-13(10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCHCNCGVLNUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B2542338.png)
![N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2542339.png)


![Methyl 9-boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2542343.png)
![4-[3-Nitro-5-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2542344.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)
![3-((2E)but-2-enyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2542347.png)
![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)

![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)
